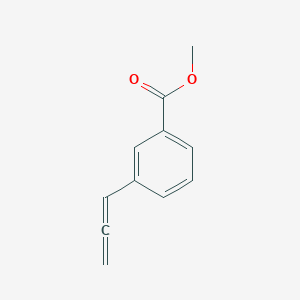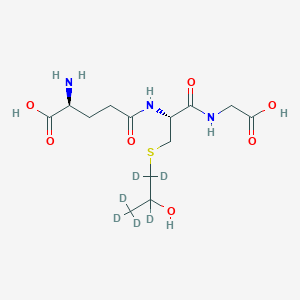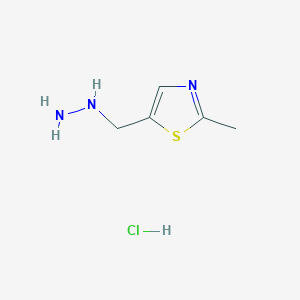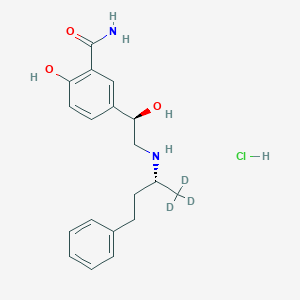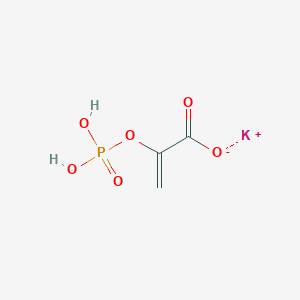
Sinapine (thiocyanate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinapine (thiocyanate) is a quaternary amine alkaloid widely found in cruciferous plants, such as rapeseed and mustard seeds. It is the choline ester of sinapic acid and is known for its broad range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapine (thiocyanate) can be synthesized through the esterification of sinapic acid with choline. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of sinapine (thiocyanate) often involves the extraction from rapeseed meal, a by-product of rapeseed oil production. The extraction process includes hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation, which significantly increases the yield compared to traditional methods .
Types of Reactions:
Oxidation: Sinapine (thiocyanate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert sinapine (thiocyanate) into its reduced forms, which may have different pharmacological properties.
Substitution: Sinapine (thiocyanate) can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sinapic acid derivatives, while substitution reactions can produce a variety of sinapine analogs .
Scientific Research Applications
Sinapine (thiocyanate) has a wide range of scientific research applications:
Mechanism of Action
Sinapine (thiocyanate) exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NLRP3 inflammasome, reducing the expression of related inflammatory mediators.
Anti-tumor: It up-regulates GADD45A, leading to the suppression of pancreatic cancer cell proliferation and mobility.
Antioxidant: Sinapine (thiocyanate) exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Sinapine (thiocyanate) can be compared with other similar compounds, such as:
Sinapic Acid: Both compounds share similar antioxidant properties, but sinapine (thiocyanate) has additional anti-inflammatory and anti-tumor effects.
Choline Esters: Compared to other choline esters, sinapine (thiocyanate) has unique pharmacological properties due to the presence of the thiocyanate group.
Glucosinolates: While glucosinolates are also found in cruciferous plants, sinapine (thiocyanate) has distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
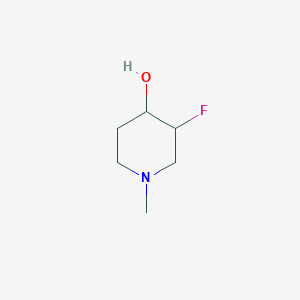
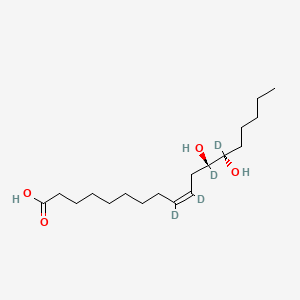
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
